

The Discovery and Synthesis of Erk5-IN-4: A

Technical Guide

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Compound of Interest		
Compound Name:	Erk5-IN-4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **Erk5-IN-4**, a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a comprehensive resource on the core aspects of this novel ERK5 inhibitor.

Introduction to ERK5 and Its Role in Disease

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. [1][2] This pathway is activated by a variety of extracellular stimuli, including growth factors and stress signals, and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival. [1][3] The ERK5 signaling cascade involves a three-tiered activation mechanism, where MEKK2/3 activate MEK5, which in turn phosphorylates and activates ERK5. [4][5] Dysregulation of the ERK5 pathway has been implicated in various diseases, most notably in cancer, where it can contribute to tumor growth, metastasis, and resistance to therapy. [6][7] This has made ERK5 an attractive target for the development of novel therapeutic agents.

Discovery of Erk5-IN-4



Erk5-IN-4, also identified as compound 34b, was discovered through a comprehensive drug discovery program aimed at identifying potent and selective ERK5 inhibitors with favorable pharmacokinetic properties.[8][9] The development process involved the optimization of a pyrrole carboxamide chemical scaffold, which was initially identified through high-throughput screening.[8][9] The optimization strategy focused on a parallel improvement of both biochemical potency against ERK5 and key pharmacokinetic parameters, leading to the identification of **Erk5-IN-4** as a lead compound.[8][9]

Synthesis of Erk5-IN-4

The chemical synthesis of **Erk5-IN-4** is a multi-step process. The detailed synthetic route is outlined in the primary literature and is summarized here for informational purposes. Researchers should refer to the supporting information of the original publication for precise experimental details.

Experimental Protocol: Synthesis of Erk5-IN-4 (Compound 34b)

The synthesis of **Erk5-IN-4** involves the coupling of a substituted pyrrole carboxylic acid with a pyrazole amine. The key steps, based on the published literature, can be generalized as follows:

- Synthesis of the Pyrrole Carboxylic Acid Intermediate: This typically involves the formation of
 the pyrrole ring system with the desired substituents at positions 1 and 4. The carboxylic acid
 moiety at position 2 is often introduced via functional group manipulation of a suitable
 precursor.
- Synthesis of the Pyrazole Amine Intermediate: This involves the synthesis of a 1-methyl-1H-pyrazol-4-amine.
- Amide Coupling: The pyrrole carboxylic acid is activated, for example, using a coupling
 reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3oxid hexafluorophosphate), and then reacted with the pyrazole amine to form the final amide
 bond of Erk5-IN-4.
- Purification: The final compound is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC, to yield the pure **Erk5-IN-4**.



Note: This is a generalized description. For a detailed, step-by-step protocol, including reagents, reaction conditions, and characterization data, please consult the supplementary materials of Miller et al., J Med Chem. 2022 May 12; 65(9): 6513–6540.

Biological Activity and Quantitative Data

Erk5-IN-4 has been demonstrated to be a potent and selective inhibitor of ERK5 kinase activity. Its biological activity has been characterized through various in vitro and cellular assays.

Table 1: Biochemical and Cellular Activity of Erk5-IN-4

Assay Type	Target/Cell Line	Endpoint	Value	Reference
Biochemical Assay	Full-length ERK5	IC50	77 nM	
Biochemical Assay	Truncated ERK5 (ΔTAD)	IC50	300 nM	
Kinase Selectivity	p38	IC50	>30 μM	
Bromodomain Selectivity	BRD4	IC50	>20 μM	
Cellular Proliferation	HEK293	GI50 (72h)	19.6 μΜ	
Cellular Proliferation	A498	GI50 (72h)	22.3 μΜ	
Cellular Proliferation	SJSA-1	GI50 (72h)	25 μΜ	
Cellular Proliferation	MDA-MB-231	GI50 (72h)	26.6 μΜ	

Table 2: Kinome Selectivity of Erk5-IN-4



Kinase Target	Kd (μM)	Reference
ABL1 (non-phosphorylated)	1.2	
AURKA	0.29	
CSF1R	0.046	
DCAMKL1 (DCLK1)	0.061	
ERK5 (MAPK7)	0.18	
FGFR1	0.38	
JAK3 (JH1 domain-catalytic)	1.3	
KIT	0.42	
LRRK2	0.22	
MEK5 (MAP2K5)	2.8	

Experimental Protocols:

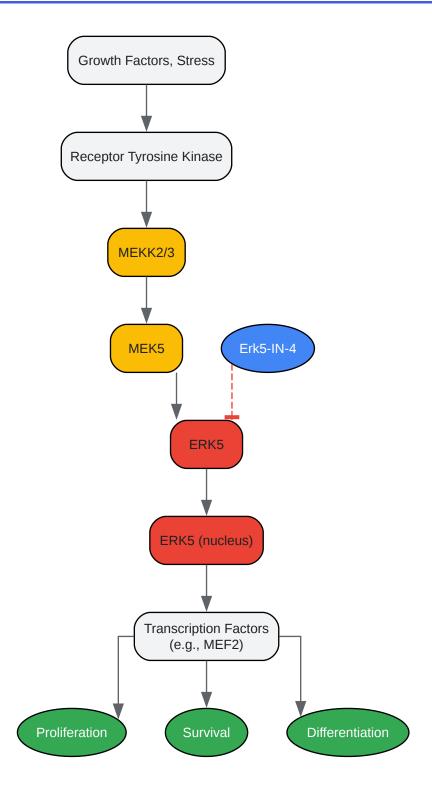
- ERK5 Kinase Activity Assay: The inhibitory activity of **Erk5-IN-4** against ERK5 was likely determined using a biochemical assay that measures the phosphorylation of a specific substrate by the ERK5 enzyme. A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay. The assay would involve incubating recombinant ERK5 enzyme with its substrate (e.g., myelin basic protein or a specific peptide) and ATP in the presence of varying concentrations of **Erk5-IN-4**. The amount of phosphorylated substrate is then quantified to determine the IC50 value.[10]
- Cellular Proliferation Assay (GI50): The growth inhibitory (GI50) concentration of Erk5-IN-4 in various cancer cell lines was determined using a standard cell viability assay, such as the sulforhodamine B (SRB) or MTS assay. Cells were seeded in 96-well plates and treated with a range of Erk5-IN-4 concentrations for 72 hours. The cell viability was then measured, and the GI50 value, the concentration at which cell growth is inhibited by 50%, was calculated.
- Kinome Selectivity Profiling: The selectivity of Erk5-IN-4 was assessed against a panel of other kinases. This is typically performed using a binding assay, such as the KINOMEscan™



technology, which measures the binding affinity (Kd) of the compound to a large number of kinases. This helps to determine the selectivity profile of the inhibitor and identify potential off-target effects.

Visualizations
Signaling Pathway



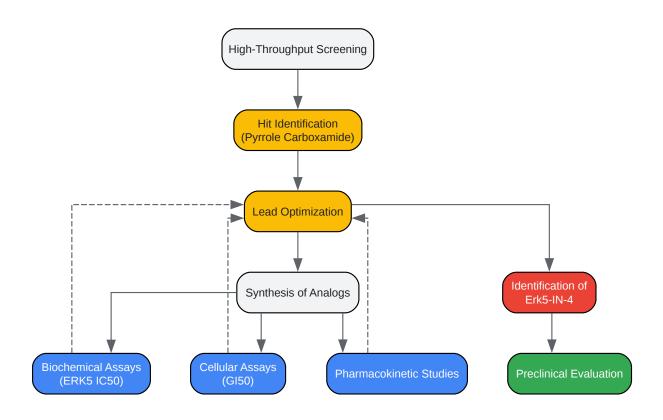


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Caption: The ERK5 signaling pathway and the point of inhibition by Erk5-IN-4.

Experimental Workflow





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Caption: Workflow for the discovery and optimization of Erk5-IN-4.

Conclusion

Erk5-IN-4 represents a significant advancement in the development of selective ERK5 inhibitors. Its discovery through a rigorous optimization process has yielded a compound with potent biochemical and cellular activity, coupled with a favorable selectivity profile. This technical guide provides a centralized resource for understanding the discovery, synthesis, and biological characterization of **Erk5-IN-4**, which will be a valuable tool for researchers in the field of oncology and drug discovery. Further investigation into the therapeutic potential of **Erk5-IN-4** in preclinical models of disease is warranted.

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